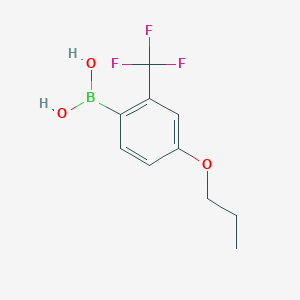
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydroxyl groups. They are commonly used as building blocks and synthetic intermediates . Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and two hydroxyl groups . The introduction of a substituent group can influence the acidity and the twist of the boronic group .
Chemical Reactions Analysis
Boronic acids can be used as reactants in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . They can also be used to synthesize pyrrolopyrimidine as a potential antagonist of corticotropin-releasing hormone .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on the specific compound. Generally, boronic acids are considered non-toxic .
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is particularly useful due to its mild conditions and tolerance of various functional groups .
Protodeboronation
This compound can undergo protodeboronation, a process that removes the boron moiety from boronic esters. It’s a key step in the synthesis of complex molecules and can be used in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
Synthesis of Biologically Active Molecules
The boronic acid derivative is involved in synthesizing biologically active molecules, including lactate dehydrogenase inhibitors, which are potential treatments against cancer cell proliferation .
PAI-1 Inhibition
Antituberculosis Drugs
The compound is used in the synthesis of PA-824 analogs, which are explored for their potential as antituberculosis drugs .
Modulators of Survival Motor Neuron Protein
Researchers use (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid to develop modulators of the survival motor neuron protein, which is significant in the context of spinal muscular atrophy .
Synthesis of Aryl or Heteroaryl Derivatives
In Suzuki-coupling reactions, this boronic acid is used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives, which are important in pharmaceutical and materials science .
Palladium-Catalyzed Reactions
Lastly, it’s a reagent for palladium-catalyzed reactions such as direct arylation and Mizoroki-Heck coupling, which are pivotal in the synthesis of complex organic compounds .
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCNWPKMMHEGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681606 | |
| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1186482-51-8 | |
| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)
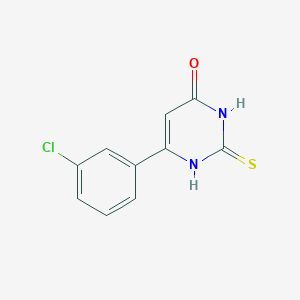
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)

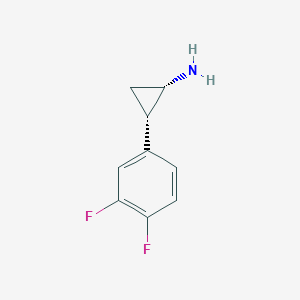

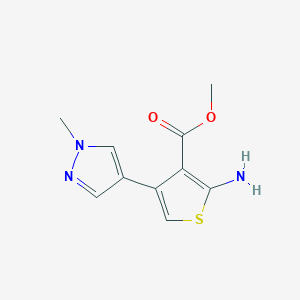

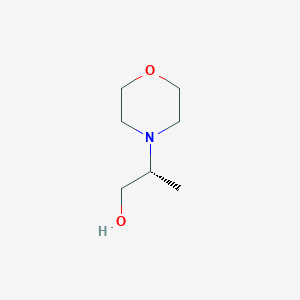
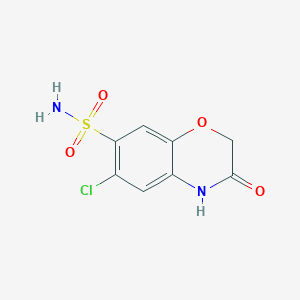
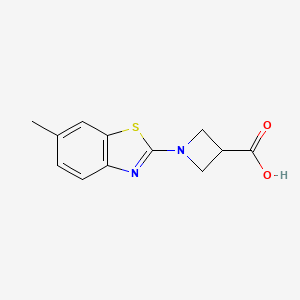
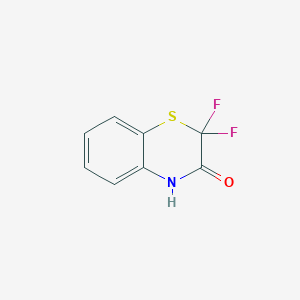
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
